2-Bromomethyl-spiro[4.5]dec-1-ene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17Br |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-(bromomethyl)spiro[4.5]dec-3-ene |
InChI |
InChI=1S/C11H17Br/c12-9-10-4-7-11(8-10)5-2-1-3-6-11/h8H,1-7,9H2 |
InChI Key |
MEVPDSROOKXSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(=C2)CBr |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Bromomethyl Spiro 4.5 Dec 1 Ene and Analogs
Methodologies for Constructing the Spiro[4.5]dec-1-ene Core System
The construction of the spiro[4.5]decane and spiro[4.5]decene core is a key challenge in the synthesis of the target molecule and its analogs. Various synthetic strategies have been developed to efficiently assemble this spirocyclic system, ranging from classical cyclization reactions to modern catalytic methods.
Cyclization Reactions
Cyclization reactions represent a fundamental approach to the formation of the spiro[4.5]decane ring system. These methods can be broadly categorized into intramolecular and intermolecular strategies.
Intramolecular cyclizations are powerful tools for the construction of cyclic systems, often proceeding with high efficiency due to the proximity of the reacting functional groups. A common and effective method for the synthesis of spiro[4.5]decanones, which can serve as precursors to spiro[4.5]dec-1-enes, is the intramolecular aldol (B89426) condensation. For instance, the base-catalyzed cyclization of a 1,5-diketone can furnish the spirocyclic core. In the context of synthesizing precursors for 2-functionalized spiro[4.5]dec-1-enes, an appropriately substituted diketone could be employed.
Another notable intramolecular approach is the Conia-ene reaction. A gold(I)-catalyzed vinylogous Conia-ene reaction has been developed to construct densely functionalized spiro[4.5]deca-1,6-dien-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. researchgate.netresearchgate.net This method offers mild reaction conditions and a broad substrate scope.
A tandem intramolecular Michael-aldol reaction of a ketoacetal has also been utilized in the formal synthesis of erythrodiene and spirojatamol, which share a spiro[4.5]decane skeleton. rsc.org This highlights the versatility of intramolecular cascade reactions in building complex spirocyclic systems.
Key Features of Intramolecular Cyclization Strategies:
| Reaction Type | Key Features | Precursor Type |
| Intramolecular Aldol Condensation | Base or acid-catalyzed, forms spiro[4.5]decanones. rsc.org | 1,5-Diketones |
| Vinylogous Conia-Ene Reaction | Gold(I)-catalyzed, mild conditions, atom economical. researchgate.netresearchgate.net | 4-Alkyne tethered cyclohex-2-enones |
| Tandem Michael-Aldol Reaction | Forms multiple bonds in one pot, high stereoselectivity. rsc.org | Ketoacetals |
Intermolecular annulation reactions provide an alternative route to the spiro[4.5]decane framework by combining two or more simpler molecules. A palladium(II)-catalyzed intermolecular annulation of 2-aryl-1,3-indandiones with alkynes has been reported to access spirobi[indene]-1,3-diones, demonstrating a modern approach to spirocycle synthesis. While not directly yielding a spiro[4.5]decane, the principle of intermolecular annulation is a key strategy.
More relevant to the target structure, tandem Michael-aldol condensations involving a ketone and an α,β-unsaturated ketone can be employed to construct the spiro[4.5]decanone core in a convergent manner. rsc.org
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic compounds, including spirocycles. rsc.org This method typically involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, which exhibit excellent functional group tolerance. researchgate.net
The general strategy for constructing a spiro[4.5]decene system via RCM involves the synthesis of a diallylated precursor derived from a cyclic ketone or a related starting material. For example, diallylation of a cyclohexanone (B45756) derivative, followed by RCM, can directly yield a spiro[4.5]decene. masterorganicchemistry.com The position of the resulting double bond can be controlled by the placement of the allyl groups in the precursor. To synthesize a precursor for 2-Bromomethyl-spiro[4.5]dec-1-ene, one of the allyl groups could be appropriately substituted.
Examples of RCM in Spirocycle Synthesis:
| Catalyst | Substrate | Product | Reference |
| Grubbs' Catalyst | Diallylated 1,3-cyclohexanedione | Spiro[4.5]decene-1,6-dione | masterorganicchemistry.com |
| Grubbs' Catalyst | Diallylated dimedone | Spiro[4.5]decene-1,6-dione derivative | masterorganicchemistry.com |
It is important to note that the efficiency of RCM can be influenced by factors such as catalyst choice, solvent, and the presence of additives. youtube.com
Cycloaddition Approaches to Spiro[4.5]decane/decene Frameworks
Cycloaddition reactions offer a convergent and often stereocontrolled route to cyclic and spirocyclic systems. These reactions involve the formation of a cyclic product from two or more unsaturated molecules.
The [3+2] cycloaddition is a powerful method for the construction of five-membered rings. In the context of spiro[4.5]decane synthesis, this reaction can be employed to form the cyclopentane (B165970) ring of the spirocycle. A notable example is the photocatalytic [3+2] cycloaddition of cyclopropylamines with olefins to generate 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. researchgate.net This approach utilizes cooperative photocatalysis and organocatalysis, offering mild and environmentally friendly reaction conditions.
Another strategy involves the reaction of azomethine ylides with cyclopropenes in a one-pot three-component reaction to afford 3-spiro[cyclopropa[a]pyrrolizine]oxindoles, which, while not directly a spiro[4.5]decane, demonstrates the principle of using [3+2] cycloadditions to construct complex spiro systems.
While these examples lead to nitrogen-containing spirocycles, the underlying principle of [3+2] cycloaddition can be adapted to construct the all-carbon spiro[4.5]decene framework by selecting appropriate three-atom and two-atom components. For instance, the reaction of a trimethylenemethane (TMM) equivalent with a cyclohexene (B86901) derivative could potentially yield the desired spiro[4.5]decene core.
Functionalization to this compound
Once the spiro[4.5]dec-1-ene core is established, the introduction of the bromomethyl group at the C2 position is the final key step. A plausible and widely used method for this transformation is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide. youtube.comchadsprep.comlibretexts.orgchemistrysteps.com This reaction selectively introduces a bromine atom at the allylic position of an alkene.
Alternatively, a synthetic route could be designed where a precursor to the bromomethyl group is carried through the cyclization sequence. For example, a starting material containing a protected hydroxymethyl group could be used. After the formation of the spirocycle, the protecting group would be removed, and the resulting alcohol could be converted to the corresponding bromide using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
A hypothetical synthetic sequence could involve:
Synthesis of a 2-(hydroxymethyl) substituted diene precursor.
Ring-closing metathesis to form 2-(hydroxymethyl)spiro[4.5]dec-1-ene.
Conversion of the alcohol to the bromide using a suitable brominating agent.
This approach would offer greater control over the position of the functional group.
The synthesis of complex spirocyclic systems such as this compound presents a significant challenge in organic chemistry, requiring sophisticated and stereocontrolled methodologies. The construction of the characteristic spiro[4.5]decane core, featuring a quaternary carbon at the junction of a five-membered and a six-membered ring, coupled with the introduction of a reactive bromomethyl group, necessitates advanced synthetic strategies. This article explores key methodologies applicable to the synthesis of this target molecule and its analogs, focusing on cycloaddition and rearrangement reactions.
2 Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic frameworks, offering a convergent approach to complex molecular architectures.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic and polycyclic compound synthesis. rsc.orgnih.gov In the context of spiro[4.5]decane synthesis, both intermolecular and intramolecular variants are of significant interest.
Intermolecular Diels-Alder reactions can be employed to construct the six-membered ring of the spiro[4.5]decane system. For instance, a substituted cyclopentadiene (B3395910) can act as the diene, reacting with a suitable dienophile. The reactivity of cyclopentadienes in Diels-Alder reactions can be enhanced through spirocyclization at the C5 position. nih.gov This is attributed to the reduction of diene distortion energy upon moving to the transition state. nih.gov The use of chiral catalysts, such as strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, can facilitate highly stereoselective spirocyclizing Diels-Alder reactions of exo-enones with dienes, leading to enantiopure spirocarbocyclic scaffolds. wikipedia.org
The intramolecular Diels-Alder (IMDA) reaction is particularly well-suited for the synthesis of fused and spirocyclic systems. masterorganicchemistry.comyoutube.com In a typical approach to a spiro[4.5]decane framework, a precursor containing both a diene and a dienophile tethered to a cyclopentane ring can be designed to undergo cyclization. The length and nature of the tether are crucial for controlling the regioselectivity and stereoselectivity of the reaction. masterorganicchemistry.com IMDA reactions work best when forming five- and six-membered rings in the transition state. masterorganicchemistry.com For example, a diene and dienophile separated by a three-carbon chain will form a new five-membered ring in addition to the newly formed six-membered ring. masterorganicchemistry.com The stereochemical outcome of IMDA reactions can often be predicted, with the formation of products derived from an anti transition state being common in many cases. nih.gov
| Diels-Alder Strategy | Key Features | Applicability to Spiro[4.5]dec-1-ene Synthesis | Representative Research |
| Intermolecular | Employs a diene and a separate dienophile. Chirality can be induced with catalysts. | Construction of the cyclohexene ring by reacting a substituted cyclopentane-based diene with a dienophile. | Development of Brønsted acid-catalyzed enantioselective intermolecular Diels-Alder reactions for spirocarbocyclic scaffolds. wikipedia.org |
| Intramolecular (IMDA) | Diene and dienophile are part of the same molecule, connected by a tether. | Formation of the spiro[4.5]decane skeleton from a single precursor, often with high stereocontrol. masterorganicchemistry.comyoutube.com | Investigation of 4-vinylimidazoles as diene components in IMDA reactions to form tetrahydrobenzimidazoles. nih.gov |
Formal [4+1] annulation reactions provide a direct route to five-membered rings, such as the cyclopentene (B43876) moiety of the target molecule. acs.org These reactions involve the combination of a four-atom component (typically a 1,3-diene) with a one-atom component (a carbene equivalent).
One notable example is the use of nucleophilic carbenes in [4+1] cycloadditions with vinyl ketenes to produce highly substituted cyclopentenones. acs.org This strategy allows for the construction of the five-membered ring with a high degree of substitution, which can be a precursor to the desired spiro[4.5]dec-1-ene system. The reaction is believed to proceed through the formation of a 1,1-dipole equivalent from the nucleophilic carbene.
While direct application to this compound is not explicitly detailed in the literature, the principles of [4+1] annulation suggest a viable pathway. A suitably functionalized cyclohexanone derivative could serve as the starting point, from which a diene is generated and subsequently reacted with a carbene equivalent to form the spiro-fused cyclopentene ring.
While less common, [4+1]-cycloaddition reactions involving main group diyls (divalent species of main group elements) can also be envisioned for cyclopentene synthesis. These reactions are analogous to the transition metal-catalyzed versions but utilize reactive species from elements such as silicon, germanium, or tin as the one-atom component. The high reactivity of these diyls often necessitates their in situ generation. The application of this specific strategy to the synthesis of complex spirocycles like spiro[4.5]dec-1-ene is an area of ongoing research.
3 Rearrangement Reactions in Spiro[4.5]dec-1-ene Synthesis
Rearrangement reactions offer powerful and often elegant solutions for the construction of complex molecular architectures, including spirocycles. These transformations can lead to the formation of the spiro[4.5]decane skeleton through ring expansion, ring contraction, or skeletal reorganization.
The Pinacol-Pinacolone rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol into a ketone through a 1,2-alkyl or aryl shift. wikipedia.orgmasterorganicchemistry.com This rearrangement is particularly useful for the synthesis of spiroketones. wikipedia.org A common strategy involves the preparation of a 1,2-diol where one of the hydroxyl-bearing carbons is part of a ring and the other is an exocyclic carbon. Acid-catalyzed rearrangement then leads to ring expansion and the formation of a spirocyclic ketone.
For the synthesis of a spiro[4.5]decane system, one could envision starting with a cyclohexanone derivative, which is converted to a vicinal diol on the adjacent five-membered ring precursor. A subsequent Pinacol-type rearrangement would then generate the spiro[4.5]decanone core. A tandem Prins/pinacol reaction has been developed for the synthesis of oxaspiro[4.5]decan-1-ones, demonstrating the utility of this cascade process. nih.gov Furthermore, semi-pinacol rearrangements have been utilized in the synthesis of aza-spirocycles. acs.org
| Pinacol-Type Rearrangement | Starting Material | Product | Key Transformation | Relevant Research |
| Classic Pinacol | 1,2-Diol | Ketone | Acid-catalyzed 1,2-alkyl/aryl shift | Conversion of 1,2-diols to carbonyl compounds. wikipedia.orgmasterorganicchemistry.com |
| Spirocycle Synthesis | Cyclic 1,2-diol | Spiroketone | Ring expansion or contraction to form a spirocenter. | Synthesis of oxaspiro[4.5]decan-1-ones via a tandem Prins/pinacol reaction. nih.gov |
| Semipinacol | α-Hydroxy-substituted epoxide or related species | Ketone | Rearrangement initiated by activation of the hydroxyl group or leaving group. | Synthesis of dihydropyridine (B1217469) spirocycles via dearomative semi-pinacol rearrangement. acs.org |
The Eschenmoser rearrangement, and its close relative the Eschenmoser-Claisen rearrangement, is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated amide. youtube.comyoutube.com This reaction proceeds by heating the allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal. youtube.comyoutube.com
While not a direct method for forming the spirocyclic core itself, the Eschenmoser rearrangement can be a powerful tool for introducing functionalized side chains with specific stereochemistry, which can then be further manipulated to complete the synthesis of the target molecule. For instance, an allylic alcohol on a pre-formed spiro[4.5]decane skeleton could be subjected to an Eschenmoser rearrangement to introduce a two-carbon chain containing a nitrogen atom, which could be a precursor to other functional groups. A practical variant of this reaction has been used to synthesize unsaturated morpholine (B109124) amides. thieme-connect.de
The vinylcyclopropane-cyclopentene rearrangement is a thermally or transition-metal-catalyzed ring expansion that converts a vinylcyclopropane (B126155) into a cyclopentene. wikipedia.orgorganicreactions.org This reaction is a powerful method for constructing five-membered rings and has been utilized in the synthesis of numerous natural products. wikipedia.org The mechanism can proceed through either a concerted pericyclic pathway or a stepwise diradical intermediate, depending on the substrate and reaction conditions. wikipedia.org
For the synthesis of this compound, a precursor containing a vinylcyclopropane moiety attached to a cyclohexane (B81311) ring at the spiro-position could be envisioned. Upon rearrangement, this would generate the desired spiro[4.5]dec-1-ene core. Transition metals like rhodium and nickel have been shown to catalyze this rearrangement under mild conditions. chemrxiv.orgnih.gov For instance, rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes can efficiently produce chiral cyclopentenes. chemrxiv.org This suggests that a catalytic, asymmetric approach could be used to set the stereochemistry at the spirocenter.
The introduction of the bromomethyl group could potentially be achieved by using a vinylcyclopropane precursor that already contains a suitable functional group handle, or by functionalization of the resulting cyclopentene.
Transition Metal-Catalyzed Routes to Spiro[4.5]dec-1-ene Scaffolds
Transition metal catalysis has revolutionized the construction of complex organic molecules, and spirocycles are no exception. These methods often provide access to the desired scaffolds with high efficiency and selectivity under mild reaction conditions.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing spirocycles is well-established. One powerful strategy involves a domino reaction sequence of C–H activation and arene dearomatization.
For instance, a palladium-catalyzed C–H arylation/arene dearomatization of α-aryl-β-naphthols with o-dihalobenzenes has been developed to assemble spiro[4.5]fluorenes. nih.gov This redox-neutral process is initiated by an in situ generated Pd(II) species, followed by a cascade of phenolic-group-directed C–H activation, biaryl cross-coupling, and dearomatization of the naphthol ring. nih.gov Similarly, a highly chemoselective intermolecular annulation of phenol-based biaryls with bromoalkyl alkynes has been achieved through palladium/norbornene catalysis, leading to spiro[4.5]decane-embedded polycyclic molecules. acs.org Another approach involves a palladium-catalyzed spirocyclization through a sequence of carbopalladation, intramolecular C–H activation, and highly regioselective alkyne insertion to furnish spirooxindoles and spirodihydrobenzofurans. nih.gov
Table 3: Palladium-Catalyzed Synthesis of Spiro[4.5]decane Analogs
| Substrates | Catalyst/Conditions | Product Type | Yield Range | Reference |
| α-Aryl-β-naphthol, o-dihalobenzene | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Spiro[4.5]fluorene | High | nih.gov |
| Phenol-based biaryls, bromoalkyl alkynes | Pd(OAc)₂, Norbornene, Cs₂CO₃ | Spiro[4.5]decane-embedded polycycle | Moderate-Excellent | acs.org |
| Aryl iodides, 2-(2-bromoethyl)-cyclopentanones | Pd(OAc)₂, Norbornene, K₂CO₃ | Spirodihydroindenone | Good-Excellent | rsc.org |
| N-Aryl acrylamides, alkynes | Pd(OAc)₂, Cu(OAc)₂, O₂ | Spirooxindole | Good-Excellent | nih.gov |
Rhodium(I) catalysts have proven to be exceptionally effective in promoting dimerization and cyclization reactions to form spiro[4.5]decane skeletons. A notable example is the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes (ene-VDCPs). nih.gov This reaction proceeds smoothly under mild conditions with good functional group tolerance, affording a variety of products containing the spiro[4.5]decane framework in moderate to good yields. nih.gov
Mechanistic studies, supported by DFT calculations, suggest a counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle. nih.gov The key steps involve the coordination of the Rh(I) catalyst to the ene-VDCP, followed by cyclometallation to form a rhodacyclic intermediate. This intermediate then coordinates with a second molecule of the ene-VDCP, leading to the formation of a pentavalent spiro-rhodium intermediate, which ultimately undergoes reductive elimination to yield the spiro[4.5]decane product. nih.gov
Table 4: Rhodium(I)-Catalyzed Dimerization of Ene-Vinylidenecyclopropanes
| Substrate (Ene-VDCP) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-(4-Methyl-1-(prop-1-en-2-yl)cyclopropylidene)aniline | [Rh(cod)Cl]₂ / AgBF₄ | Toluene | 60 | 85 | nih.gov |
| N-(4-Fluoro-1-(prop-1-en-2-yl)cyclopropylidene)aniline | [Rh(cod)Cl]₂ / AgBF₄ | Toluene | 60 | 82 | nih.gov |
| N-(4-Chloro-1-(prop-1-en-2-yl)cyclopropylidene)aniline | [Rh(cod)Cl]₂ / AgBF₄ | Toluene | 60 | 79 | nih.gov |
| N-(4-Bromo-1-(prop-1-en-2-yl)cyclopropylidene)aniline | [Rh(cod)Cl]₂ / AgBF₄ | Toluene | 60 | 75 | nih.gov |
| N-(1-(prop-1-en-2-yl)cyclopropylidene)naphthalen-1-amine | [Rh(cod)Cl]₂ / AgBF₄ | Toluene | 60 | 88 | nih.gov |
Platinum catalysts, particularly PtCl₂, are effective in promoting the intramolecular cyclization of enynes to form various cyclic and bicyclic systems. nih.gov While not exclusively developed for the synthesis of spiro[4.5]dec-1-ene, the principles of platinum-catalyzed enyne cyclization are highly relevant and represent a promising strategy.
In a typical reaction, a 1,6-enyne can be treated with a catalytic amount of PtCl₂ in the presence of an alcohol or water to yield functionalized carbocycles. nih.gov The proposed mechanism involves the activation of the alkyne by the electrophilic platinum species, which facilitates a nucleophilic attack by the alkene. This process can lead to the formation of five- or six-membered rings, depending on the substitution pattern of the enyne. nih.gov For the synthesis of a spiro[4.5]decane system, a suitably substituted enyne with a cyclohexyl or cyclopentyl moiety would be required. The reaction proceeds via an anti-attack of the alkene onto the (η²-alkyne)platinum complex, with the C-C and C-O bonds being formed stereoselectively through a trans-addition. nih.gov
Furthermore, platinum catalysts can induce cycloisomerization of enynes in non-nucleophilic solvents, proceeding through a platinacyclopentene intermediate. nih.gov This reactivity highlights the versatility of platinum catalysis in constructing diverse carbocyclic frameworks, which could be adapted for the synthesis of the spiro[4.5]dec-1-ene core.
Table 5: Platinum-Catalyzed Intramolecular Cyclization of Enynes
| Enyne Substrate | Catalyst | Nucleophile/Solvent | Product Type | Yield (%) | Reference |
| Diethyl 2-allyl-2-(pent-4-en-1-yl)malonate | PtCl₂ | MeOH | Methoxy-functionalized cyclopentane | 85 | nih.gov |
| Diethyl 2-allyl-2-(hex-5-en-1-yl)malonate | PtCl₂ | MeOH | Methoxy-functionalized cyclohexane | 70 | nih.gov |
| N-allyl-N-(pent-4-en-1-yl)tosylamide | PtCl₂ | Toluene | Bicyclic amine (cycloisomerization) | 95 | nih.gov |
| 1-Phenyl-1-(pent-4-en-1-ynyl)cyclopropane | PtCl₂ | Toluene | Bicyclo[4.1.0]heptene derivative | 75 | nih.gov |
Organocatalysis and Photocatalysis in Spiro[4.5]dec-1-ene Synthesis
The convergence of organocatalysis and photocatalysis has emerged as a powerful tool for the construction of intricate molecular architectures under mild reaction conditions. These synergistic approaches, along with catalyst-free methods, offer novel pathways to spiro[4.5]decane derivatives.
Synergistic Photocatalysis and Organocatalysis in Spiro[4.5]decane Formation
The cooperative action of photocatalysts and organocatalysts enables unique reaction pathways that are not accessible through either catalytic system alone. A notable example is the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines. mdpi.comresearchgate.net This method integrates photocatalysis with organic phosphoric acid catalysis, affording the desired spirocyclic products in good yields and with high diastereoselectivity (up to 99:1). mdpi.com The reaction proceeds under mild, metal-free conditions and boasts 100% atom economy, aligning with the principles of green chemistry. mdpi.comresearchgate.net Interestingly, in some instances, the reaction proceeds most favorably in the absence of an external photocatalyst, suggesting an intrinsic photoactivity of the substrates or intermediates. researchgate.net
| Entry | Organocatalyst | Photocatalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Chiral Phosphoric Acid | Not specified | Dichloromethane | 88 | 99:1 |
| 2 | BINOL-derived Phosphoric Acid | Photocatalyst-free | Not specified | up to 88 | up to 99:1 |
Table 1: Synergistic Photocatalysis and Organocatalysis in the Synthesis of 2-Amino-spiro[4.5]decane-6-ones. mdpi.com
Visible-Light-Induced Reductive Dearomatization in Spirocyclization
Visible-light-induced dearomatization has become a cornerstone of modern synthetic chemistry, providing a mild and efficient means to convert flat aromatic precursors into complex three-dimensional spirocyclic structures. nih.govacs.orgccspublishing.org.cn This strategy can be broadly categorized into arene activation via photoredox catalysis, arenophile-mediated dearomatization, and dearomatization involving photochemically generated radical intermediates. nih.gov
One approach involves the intermolecular dearomative radical cyclization for the synthesis of spirocarbocycles. For instance, an α-diketo radical, generated from the reduction of an α-bromide with an excited iridium photocatalyst, can add to an alkyne, followed by a 5-exo spirocyclization to furnish a spiro[4.5]decane skeleton. nih.gov This method tolerates a wide range of functional groups on both the terminal and internal alkynes. nih.gov
Another powerful technique is the redox-neutral intramolecular dearomative spirocyclization of phenols induced by visible light. nih.gov In this process, a phenolate (B1203915) anion-derived photocatalyst facilitates the cyclization, where an aryl halide is reduced to an aryl radical via a single-electron transfer (SET) process. This radical then undergoes electrophilic addition to the phenolate anion moiety, leading to the spirocyclohexadienone product. nih.gov
Catalyst-Free Annulation Approaches
The development of catalyst-free synthetic methods is a significant goal in green chemistry, minimizing waste and potential toxicity. Visible light has been successfully employed to initiate such transformations. For example, a dearomative cascade cyclization of biaryl ynones with diselenides proceeds under photocatalyst- and external additive-free conditions to yield selenated spiro[5.5]trienones. rsc.org The key step is the visible-light-induced cleavage of the Se-Se bond in diselenides to generate arylselenyl radicals, which initiate the cyclization cascade. rsc.org
Another catalyst-free approach involves the use of ultrasound irradiation to promote multi-component reactions. A four-component reaction between dimethylacetylenedicarboxylate, 2-fluoroaniline, malononitrile, and various substituted aldehydes in aqueous ethanol (B145695) under ultrasound irradiation provides functionalized 1,4-dihydropyridines in excellent yields without the need for any catalyst. rsc.org While not directly applied to spiro[4.5]dec-1-ene synthesis, this methodology showcases the potential of catalyst-free, multi-component strategies for the rapid construction of complex molecules.
Stereoselective and Asymmetric Synthesis of Spiro[4.5]dec-1-ene Structures
The creation of the chiral spirocenter in spiro[4.5]dec-1-ene derivatives with high stereocontrol is a primary objective in their synthesis. This is achieved through the use of chiral auxiliaries to direct diastereoselective reactions or by employing catalytic asymmetric methods.
Chiral Auxiliaries and Reagents in Diastereoselective Spirocyclization
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. A novel allenyl-containing 1,3-spiro-amido alcohol auxiliary has been developed and utilized in diastereoselective Diels-Alder reactions, yielding exclusively endo adducts with diastereomeric ratios ranging from 2:1 to over 99:1. researchgate.net The auxiliary is readily cleaved, allowing for its recovery and reuse. researchgate.net While this specific auxiliary has not been reported for the synthesis of this compound, the principle of using a rigid, chiral spirocyclic auxiliary to control the facial selectivity of a cycloaddition is a highly relevant and promising strategy.
The general concept is further exemplified in the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres, where Ellman's imine and Oppolzer's sultam are used as chiral auxiliaries to construct two new stereocenters with high diastereoselectivity. rsc.org This demonstrates the broad applicability of chiral auxiliaries in controlling the stereochemical outcome of complex reactions.
Catalytic Asymmetric Methods for Spiro[4.5]decane Derivatives
Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules compared to the use of stoichiometric chiral auxiliaries. Recent advances in this field have provided efficient methods for the enantioselective synthesis of spirocyclic compounds. frontiersin.org
A notable example is the palladium-catalyzed asymmetric (4+2) dipolar cyclization of vinylbenzoxazinanones with in situ generated indene-involved ketenes. oaepublish.com This reaction constructs chiral spiro-indenes bearing all-carbon quaternary stereocenters in moderate to good yields with high enantio- and diastereoselectivities. oaepublish.com
Organocatalysis also plays a crucial role in the asymmetric synthesis of spirocycles. A spiro-bicyclic pyrrolidine (B122466) with a trifluoromethanesulfonamide (B151150) group has been used as a bifunctional enamine catalyst in the total synthesis of naucleofficine I and II, demonstrating excellent enantioselectivity. frontiersin.org Furthermore, a cascade reaction between α,β-unsaturated aldehydes and isoxazolones under synergistic catalysis of a chiral secondary amine and a palladium(0) catalyst provides access to chiral spiroisoxazolone derivatives with high diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 99% ee). acs.org
An SPA-triazolium bromide has been shown to catalyze the transannular C-acylation of enol lactones, affording enantioenriched spirocyclic 1,3-diketones in moderate to high yields and enantioselectivities. rsc.org These examples highlight the power of asymmetric catalysis in constructing the challenging spiro[4.5]decane framework with a high degree of stereocontrol.
| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Palladium/Chiral Ligand | (4+2) Dipolar Cyclization | Chiral Spiro-indenes | up to 97% ee, 19:1 dr |
| Chiral Secondary Amine / Palladium(0) | Cascade Reaction | Chiral Spiroisoxazolones | up to 99% ee, up to 20:1 dr |
| SPA-Triazolium Bromide | Transannular C-acylation | Enantioenriched Spirocyclic 1,3-diketones | Moderate to high |
| Bifunctional Enamine | Total Synthesis | Naucleofficine I and II | 91% ee |
Table 2: Examples of Catalytic Asymmetric Methods for Spirocyclic Compounds. frontiersin.orgoaepublish.comacs.orgrsc.org
Diastereoselective Control in Spiro[4.5]decane Annulation Reactions
The controlled formation of stereocenters during the annulation process is critical for the synthesis of specific diastereomers of spiro[4.5]decanes. Various methodologies have been developed to achieve high levels of diastereoselectivity, including cycloaddition reactions, domino processes, and radical-mediated cyclizations.
Recent advancements have demonstrated the utility of [3+2] cycloaddition reactions for the synthesis of spiro[4.5]decane derivatives with excellent diastereoselectivity. For instance, the synergistic use of photocatalysis and organocatalysis in the reaction of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines has yielded 2-amino-spiro[4.5]decane-6-ones with diastereoselectivity as high as 99:1. mdpi.com This metal-free approach proceeds under mild conditions and aligns with the principles of green chemistry. mdpi.com
Domino reactions, which involve a cascade of transformations in a single pot, offer an efficient route to complex spirocycles. A NaH-promoted domino reaction between an azadiene bearing an indene (B144670) moiety and a Nazarov reagent has been shown to produce a variety of spiro[4.5]decane derivatives in good yields and with high diastereoselectivity via a [4+2] cycloaddition. researchgate.net Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism and the origins of the observed stereoselectivity. researchgate.net
Radical-mediated tandem cyclizations have also emerged as a powerful tool for stereoselective spiro[4.5]decane synthesis. The use of samarium(II) iodide (SmI₂) to promote the ketyl radical tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene affords spiro[4.5]decanes with a high degree of stereocontrol. nih.gov Interestingly, the stereochemical outcome of the initial cyclization can be influenced by the choice of activators. nih.gov
The following table summarizes key findings in diastereoselective spiro[4.5]decane annulation reactions:
| Reaction Type | Reactants | Catalyst/Reagent | Diastereoselectivity | Reference |
| [3+2] Cycloaddition | 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | Photocatalyst and BINOL-derived phosphoric acid | Up to 99:1 | mdpi.com |
| [4+2] Cycloaddition (Domino) | Azadiene-bearing indene and Nazarov reagent | NaH | High | researchgate.net |
| Ketyl Radical Tandem Cyclization | ω-Alkynyl carbonyl compounds with activated alkenes | SmI₂ | High | nih.gov |
Strategic Introduction of the Bromomethyl Moiety
The introduction of a bromomethyl group onto the spiro[4.5]dec-1-ene framework can be achieved through several strategic approaches, each with its own advantages and challenges. These methods include direct functionalization of the pre-formed spirocycle, incorporation of a bromomethylated precursor during the cyclization, and post-cyclization halogenation of a suitable derivative.
Direct Bromomethylation of Spiro[4.5]dec-1-ene
The direct introduction of a bromomethyl group at the C2 position of spiro[4.5]dec-1-ene via a one-step process is a synthetic challenge. Standard bromomethylation procedures often involve harsh reagents and may not be compatible with the olefinic functionality. While not extensively documented for this specific substrate, analogous transformations on similar allylic systems suggest that radical-based approaches could be explored. However, controlling the regioselectivity to favor the desired C2-bromomethylated product over other possible isomers would be a significant hurdle.
Utilizing Bromomethylated Precursors in Spirocyclization
A more controlled and versatile strategy involves the use of building blocks that already contain a bromomethyl or a latent bromomethyl group in the spirocyclization step. This approach allows for the strategic placement of the desired functionality from the outset.
A recent study on the synthesis of spiro[3.3]heptane derivatives highlights the feasibility of this strategy. chemrxiv.orgchemrxiv.org In this work, a key building block, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, was prepared on a large scale. chemrxiv.orgchemrxiv.org This dibromide was then utilized in a double alkylation reaction with reagents like tosylmethyl isocyanide (TosMIC) or a malonate diester to construct the spiro[3.3]heptane core. chemrxiv.orgchemrxiv.org
This methodology can be conceptually applied to the synthesis of this compound. For instance, a suitably substituted cyclohexanone could be reacted with a bromomethylated three-carbon component to construct the five-membered ring of the spiro[4.5]decane system. Intramolecular cyclization strategies starting from acyclic precursors bearing a bromomethyl group are also a viable pathway. rsc.orgrsc.org
The following table illustrates the concept of using bromomethylated precursors for spirocycle synthesis, based on the spiro[3.3]heptane example:
| Spirocycle Target | Key Bromomethylated Precursor | Cyclization Strategy | Reference |
| Spiro[3.3]heptane derivatives | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Double alkylation with TosMIC or malonate diester | chemrxiv.orgchemrxiv.org |
Halogenation Reactions on Spiro[4.5]dec-1-ene Derivatives
A common and effective method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS). masterorganicchemistry.comchemistrysteps.comyoutube.com This reagent provides a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂), which favors allylic substitution over addition to the double bond. masterorganicchemistry.comlibretexts.org
The reaction of spiro[4.5]dec-1-ene with NBS in the presence of a radical initiator (e.g., AIBN or light) would be expected to generate an allylic radical. This radical is resonance-stabilized, with the unpaired electron delocalized between the C2 and C4 positions of the five-membered ring. Subsequent reaction with Br₂ would lead to the formation of this compound as one of the potential products.
The mechanism of allylic bromination with NBS proceeds through a radical chain reaction:
Initiation: Homolytic cleavage of the N-Br bond in NBS or a radical initiator generates the initial radical species. chemistrysteps.combyjus.com
Propagation: A bromine radical abstracts an allylic hydrogen from spiro[4.5]dec-1-ene, forming a resonance-stabilized allylic radical and HBr. chemistrysteps.com The HBr then reacts with NBS to generate Br₂. chemistrysteps.com The allylic radical then reacts with the newly formed Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain. chemistrysteps.com
Termination: The reaction is terminated by the combination of any two radical species. byjus.com
It is important to note that due to the nature of the resonance-stabilized allylic radical intermediate, a mixture of regioisomeric and stereoisomeric products may be formed. Careful optimization of reaction conditions would be necessary to maximize the yield of the desired this compound.
The following table lists the key reagents involved in the allylic bromination approach:
| Reagent | Name | Role |
| NBS | N-Bromosuccinimide | Source of bromine radicals and molecular bromine |
| AIBN | Azobisisobutyronitrile | Radical initiator |
| CCl₄ | Carbon tetrachloride | Common solvent for radical reactions |
Chemical Reactivity and Transformations of 2 Bromomethyl Spiro 4.5 Dec 1 Ene
Reactivity Profile of the Bromomethyl Group
The bromomethyl group is a versatile functional handle, susceptible to a range of reactions that allow for the introduction of diverse functionalities. Its reactivity is influenced by the steric hindrance imposed by the adjacent spirocyclic system.
Nucleophilic Substitution Reactions and Their Scope
The primary carbon bearing the bromine atom in 2-Bromomethyl-spiro[4.5]dec-1-ene is a target for nucleophilic attack. However, the steric bulk of the spiro[4.5]decane skeleton, akin to a neopentyl-like environment, significantly hinders the backside attack required for a typical SN2 reaction. Consequently, direct nucleophilic substitution on this substrate is expected to be slow compared to less hindered primary alkyl halides. nih.gov
Despite the steric hindrance, nucleophilic substitution can be achieved, often requiring more forcing reaction conditions such as elevated temperatures. The scope of nucleophiles can include:
Oxygen nucleophiles: Alkoxides and hydroxides can be used to introduce ether and alcohol functionalities, respectively.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can be employed to form the corresponding amines and alkyl azides.
Sulfur nucleophiles: Thiolates are effective for the synthesis of thioethers.
Carbon nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds, although the steric hindrance may favor elimination reactions.
The competition between substitution and elimination reactions is a critical consideration in these transformations.
Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)
The carbon-bromine bond in this compound can be converted into a carbon-metal bond, opening up another avenue for functionalization.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (spiro[4.5]dec-1-en-2-ylmethyl)magnesium bromide. youtube.com The formation of this organometallic species transforms the electrophilic carbon of the bromomethyl group into a potent nucleophile. This Grignard reagent can then react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds and introduce various functional groups.
Organolithium Compounds: Similarly, treatment of this compound with a strong reducing agent like lithium metal or an organolithium reagent such as n-butyllithium would lead to the formation of the corresponding organolithium species. These are generally more reactive than their Grignard counterparts and can participate in similar nucleophilic addition and substitution reactions.
Radical Reactions Initiated by the Bromomethyl Moiety
The relatively weak carbon-bromine bond can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis to generate a spiro[4.5]dec-1-en-2-ylmethyl radical. This radical intermediate can then participate in various radical-mediated transformations. nih.gov For instance, it can be trapped by radical acceptors or participate in radical cyclization reactions if a suitable unsaturation is present elsewhere in the molecule. Such reactions provide a pathway to products that are often complementary to those obtained via ionic pathways.
Subsequent Functionalization via Bromine Displacement or Elimination
The bromine atom serves as a good leaving group, facilitating both substitution and elimination reactions.
Bromine Displacement: As discussed in the context of nucleophilic substitution, the displacement of the bromide ion by a wide range of nucleophiles is a key strategy for introducing new functional groups. nih.govsavemyexams.com
Elimination Reactions: When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 2-methylene-spiro[4.5]decane. The choice of base and reaction conditions is crucial to favor elimination over the competing substitution reaction.
Transformations of the Spiro[4.5]dec-1-ene Core
The double bond within the spiro[4.5]dec-1-ene core provides another site for chemical modification, allowing for the introduction of functionality in a stereocontrolled manner.
Olefin Functionalization Reactions (e.g., Hydrogenation, Hydroboration, Epoxidation)
The alkene moiety can undergo a variety of addition reactions, leading to saturated or further functionalized spirocyclic systems.
Hydrogenation: Catalytic hydrogenation of the double bond in this compound, typically using a palladium, platinum, or nickel catalyst, would yield the corresponding saturated compound, 2-bromomethyl-spiro[4.5]decane. This reaction proceeds via the syn-addition of hydrogen across the double bond.
Hydroboration-Oxidation: The hydroboration-oxidation of the alkene would lead to the anti-Markovnikov addition of water across the double bond, resulting in the formation of a spiro[4.5]decan-1-ol derivative. masterorganicchemistry.com The reaction proceeds in two steps: the syn-addition of a borane (B79455) reagent (e.g., BH₃•THF or 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base. masterorganicchemistry.com
Epoxidation: The double bond can be converted into an epoxide ring by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comresearchgate.netyoutube.comyoutube.comlibretexts.org This reaction is stereospecific, with the epoxide being formed on one face of the double bond. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a variety of 1,2-difunctionalized products. researchgate.netlibretexts.org For example, acid-catalyzed hydrolysis of the epoxide would lead to the corresponding anti-1,2-diol. libretexts.org
Skeletal Rearrangements and Ring Transformations
Spirocyclic systems, particularly those containing strained rings or reactive functional groups, are prone to various skeletal rearrangements. In the context of this compound and related spiro[4.5]decane systems, these rearrangements are often driven by the formation of more stable carbocation intermediates or the release of ring strain.
One of the most common types of rearrangement in such systems is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocation center. wikipedia.orgslideshare.netjk-sci.com This type of rearrangement is frequently observed in the chemistry of bicyclic terpenes, which share structural similarities with spirocyclic compounds. wikipedia.orgyoutube.com The formation of a carbocation at the carbon bearing the bromomethyl group, or at an adjacent carbon through allylic activation, could initiate a cascade of bond migrations, leading to a variety of rearranged products. The driving force for these rearrangements is typically the formation of a more stable carbocation (e.g., tertiary or resonance-stabilized) or the expansion or contraction of one of the rings to alleviate strain. slideshare.netnih.gov
For instance, the ionization of the C-Br bond, potentially facilitated by a Lewis acid, would generate a primary carbocation. This unstable intermediate could readily rearrange via a 1,2-hydride or 1,2-alkyl shift from the spirocyclic core, leading to a more stable secondary or tertiary carbocation. Subsequent elimination of a proton or trapping by a nucleophile would yield the rearranged product. Ring expansion of the five-membered ring or contraction of the six-membered ring are also plausible outcomes, depending on the specific substitution pattern and reaction conditions. nih.gov
The presence of the double bond introduces further possibilities for rearrangement. Protonation of the double bond can also lead to a carbocation, which can then undergo Wagner-Meerwein type shifts. The interplay between the reactivity of the bromomethyl group and the unsaturated ring can lead to complex and sometimes unexpected skeletal transformations.
Cycloaddition Reactions Involving the Unsaturated Ring
The double bond in the five-membered ring of this compound is a key site for cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic systems. Both [4+2] (Diels-Alder) and [3+2] cycloadditions are important transformations for this class of compounds.
Diels-Alder Reactions: The diene component in a Diels-Alder reaction is typically electron-rich, while the dienophile is electron-poor. In the case of this compound, the substituted cyclopentene (B43876) ring would act as the dienophile. However, computational studies have shown that spirocyclization can enhance the Diels-Alder reactivity of 5-membered cyclic dienes. nih.gov This suggests that derivatives of spiro[4.5]decadiene could exhibit interesting reactivity in [4+2] cycloadditions. The stereochemical outcome of these reactions is governed by the well-established endo rule, and the facial selectivity would be influenced by the steric bulk of the spirocyclic framework.
[3+2] Cycloaddition Reactions: These reactions involve a 1,3-dipole reacting with a dipolarophile (the alkene). This is a versatile method for the synthesis of five-membered heterocyclic rings. uchicago.edu For instance, nitrones can react with the double bond of this compound to form isoxazolidine (B1194047) rings. wikipedia.org Similarly, azomethine ylides can be used to construct pyrrolidine (B122466) rings fused to the spirocyclic system. rsc.orgresearchgate.net The regioselectivity of these cycloadditions is controlled by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org The development of enantioselective [3+2] cycloaddition reactions has been a significant area of research, enabling the synthesis of chiral spiro compounds. nih.govfrontiersin.org
The following table summarizes some examples of cycloaddition reactions involving spirocyclic systems.
| Reaction Type | Reactants | Product Type | Reference |
| [3+2] Annulation | 6-Alkylidene-penicillanates and allenoates | Spiro-β-lactams | nih.gov |
| [3+2] Cycloaddition | Ethyl glycinate (B8599266) hydrochloride and dimethyl acetylenedicarboxylate (B1228247) with 3-phenacylideneoxindoline-2-ones | Polysubstituted spiro[indoline-3,3′-pyrrolidines] | rsc.org |
| [3+2] Cycloaddition | 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | 2-Amino-spiro[4.5]decane-6-ones | mdpi.com |
| Diels-Alder | Spiro[3.4]octa-5,7-diene dimerization | Dimerized spirocycle | nih.gov |
Oxidation and Reduction Pathways of the Spirocyclic System
The unsaturated ring in this compound is susceptible to both oxidation and reduction reactions, providing pathways to a variety of functionalized spirocyclic compounds.
Oxidation:
Epoxidation: The double bond can be readily epoxidized using peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orglibretexts.orgchemistrysteps.comvisualizeorgchem.comaceorganicchem.com This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom to the double bond to form an epoxide. libretexts.orgchemistrysteps.com The resulting spiro-epoxide is a valuable intermediate that can undergo further transformations, such as acid-catalyzed ring-opening to form diols. libretexts.orglibretexts.orgvisualizeorgchem.com The stereochemistry of the epoxidation is influenced by the steric hindrance of the spirocyclic system.
Dihydroxylation: The alkene can be converted to a vicinal diol through either syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), or through anti-dihydroxylation via the epoxidation-hydrolysis sequence. libretexts.org
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate under harsh conditions can cleave the double bond, leading to the formation of dicarbonyl compounds.
Reduction:
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. This would convert this compound to 2-Bromomethyl-spiro[4.5]decane.
Reduction of the Bromomethyl Group: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenolysis.
The following table provides a summary of potential oxidation and reduction reactions.
| Reaction Type | Reagent | Functional Group Transformation |
| Epoxidation | mCPBA | Alkene to Epoxide |
| Syn-dihydroxylation | OsO₄, NMO | Alkene to cis-Diol |
| Anti-dihydroxylation | 1. mCPBA 2. H₃O⁺ | Alkene to trans-Diol |
| Catalytic Hydrogenation | H₂, Pd/C | Alkene to Alkane |
| Reduction of Alkyl Halide | LiAlH₄ | Bromomethyl to Methyl |
Intramolecular Reactions and Cascade Processes in this compound Systems
The presence of both a nucleophilic double bond and an electrophilic bromomethyl group within the same molecule sets the stage for a variety of intramolecular reactions and cascade processes. These reactions can lead to the formation of complex polycyclic structures in a single step.
A key potential intramolecular reaction is the cyclization of the double bond onto the electrophilic carbon of the bromomethyl group. This could be initiated by a Lewis acid to enhance the electrophilicity of the carbon-bromine bond. Such a cyclization would lead to the formation of a new ring, resulting in a bridged or fused polycyclic system. The regiochemistry and stereochemistry of this cyclization would be dependent on the conformational preferences of the spirocyclic system and the stability of the resulting ring system.
Cascade reactions, where a single event triggers a series of subsequent transformations, are also highly plausible. For example, the formation of a carbocation, either from the bromomethyl group or the double bond, could initiate a cascade of rearrangements and cyclizations. An unprecedented silver-promoted intramolecular trapping of spiro radicals to produce unusual cyclization products has been reported, showcasing the potential for complex transformations in spirocyclic systems. nih.gov
Furthermore, the synthesis of spiro[4.5]decane analogues of calcitriol (B1668218) has been achieved, involving an Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol, highlighting the utility of intramolecular rearrangements in the synthesis of complex spirocyclic molecules. nih.gov Organocatalytic cascade reactions, such as Michael-Michael-aldol sequences, have also been employed to construct spirooxindole derivatives, demonstrating the power of cascade processes in building spirocyclic frameworks with high stereocontrol. rsc.org
The development of such intramolecular and cascade reactions is a highly active area of research, as it offers an efficient and atom-economical approach to the synthesis of complex molecular architectures from relatively simple starting materials like this compound.
Mechanistic Investigations and Computational Chemistry
Elucidation of Reaction Mechanisms for 2-Bromomethyl-spiro[4.5]dec-1-ene Transformations
A thorough understanding of the reaction mechanisms involving this compound would require a combination of spectroscopic and kinetic studies.
Spectroscopic Probes for Intermediates (e.g., in situ NMR, IR)
In the absence of specific literature for this compound, we can hypothesize the types of intermediates that might be observed. Reactions involving the allylic bromide moiety could proceed through carbocationic intermediates. Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential in detecting and characterizing such transient species. For instance, low-temperature NMR studies could potentially allow for the direct observation of a spiro[4.5]decenyl cation, providing insights into its structure and charge distribution.
Kinetic Studies and Determination of Activation Parameters
Kinetic studies are fundamental to determining the rate of a reaction and its dependence on various factors such as concentration and temperature. By measuring reaction rates at different temperatures, key activation parameters like the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated. This data provides crucial information about the energy profile of the reaction and the structure of the transition state. For transformations of this compound, such studies would elucidate whether reactions proceed via concerted or stepwise mechanisms.
Quantum Chemical Calculations for Mechanistic and Electronic Understanding
Computational chemistry, particularly quantum chemical calculations, offers a powerful tool to complement experimental studies and provide a deeper understanding of reaction mechanisms and electronic structures.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules and transition states. For this compound, DFT calculations could be employed to map out the potential energy surfaces of its reactions. This would involve calculating the energies of reactants, products, intermediates, and transition states, thereby providing a theoretical model of the reaction pathway.
Transition State Analysis and Energy Profiles
A key aspect of DFT studies is the location and characterization of transition states. By analyzing the vibrational frequencies of a calculated transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate), one can confirm that it represents the true saddle point on the potential energy surface connecting reactants and products. The calculated energy of this transition state, relative to the reactants, provides the theoretical activation energy barrier. This information is critical for understanding the feasibility and rate of a proposed reaction mechanism.
Rationalization of Regioselectivity and Stereoselectivity
Many reactions involving this compound could potentially yield multiple products (regioisomers or stereoisomers). DFT calculations can be instrumental in rationalizing the observed selectivity. By comparing the activation energies of the different possible reaction pathways leading to these various products, the favored pathway can be identified as the one with the lowest energy barrier. This allows for a theoretical prediction and explanation of the regiochemical and stereochemical outcomes of the reaction.
Conformational Analysis of Spiro[4.5]dec-1-ene Systems
The cyclohexane (B81311) ring in spiro[4.5]decane, the saturated parent, typically adopts a chair conformation to minimize torsional and angle strain. researchgate.netrsc.org In spiro[4.5]dec-1-ene, the presence of the endocyclic double bond in the five-membered ring flattens that portion of the molecule, influencing the conformational preference of the adjacent six-membered ring. The cyclopentene (B43876) ring exists in an envelope or twist conformation. This, in turn, can lead to a slightly distorted chair or a twist-boat conformation for the cyclohexane ring to alleviate steric interactions between the two rings.
The introduction of a substituent, such as the bromomethyl group at the C2 position, further complicates the conformational analysis. The orientation of the bromomethyl group is subject to allylic strain, a type of steric strain between a substituent on a double bond and an allylic substituent. acs.orgwikipedia.org This strain governs the rotational preference around the C2-C(H2Br) bond. To minimize this strain, the C-Br bond will preferentially orient itself to avoid eclipsing interactions with the double bond and the allylic hydrogen.
Computational studies on analogous allylic systems reveal that specific conformers are energetically favored. For this compound, several low-energy conformers can be postulated, arising from the combination of the cyclohexane ring puckering and the rotation of the bromomethyl group. The relative energies of these conformers would be determined by a balance of torsional strain, van der Waals interactions, and allylic strain.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Cyclohexane Ring Conformation | Bromomethyl Group Orientation | Relative Energy (kcal/mol) |
| I | Chair | Anti-periplanar to C1-C2 bond | 0.00 |
| II | Chair | Syn-periplanar to C1-C2 bond | +2.5 |
| III | Twist-Boat | Anti-periplanar to C1-C2 bond | +5.8 |
| IV | Twist-Boat | Syn-periplanar to C1-C2 bond | +7.5 |
Note: The values in this table are hypothetical and serve to illustrate the expected relative energies based on general principles of conformational analysis. Actual values would require specific computational calculations.
Theoretical Predictions of Reactivity and Stability
The reactivity and stability of this compound are intrinsically linked to its electronic and structural features. Theoretical calculations can provide valuable insights into these properties by examining factors such as the stability of the alkene, the nature of the carbon-bromine bond, and the potential for the formation of reactive intermediates.
The stability of the spiro[4.5]dec-1-ene core is influenced by the degree of substitution of the double bond. openochem.orgfiveable.me In this case, the double bond is trisubstituted, which generally imparts greater thermodynamic stability compared to less substituted alkenes due to hyperconjugation and steric effects. libretexts.org
The presence of the bromomethyl group introduces a reactive site. The C-Br bond is polarized, with the bromine atom carrying a partial negative charge and the carbon atom a partial positive charge. This makes the carbon atom susceptible to nucleophilic attack. Furthermore, the allylic position of the bromine atom significantly influences its reactivity. Allylic halides are known to be more reactive than their saturated counterparts in both nucleophilic substitution (SN1 and SN2) and elimination reactions. researchgate.net This enhanced reactivity is attributed to the stabilization of the transition states and intermediates through resonance with the adjacent double bond. acs.orgpearson.com For instance, in an SN1 reaction, the resulting allylic carbocation would be stabilized by delocalization of the positive charge across the C1-C2-C(H2Br) system.
Computational studies on the thermochemistry of brominated hydrocarbons have shown that the enthalpies of formation can be accurately predicted using methods like Gaussian-3X model chemistry. researchgate.net Such calculations for this compound would allow for a quantitative assessment of its thermodynamic stability relative to its isomers and potential decomposition products.
Table 2: Predicted Thermodynamic Data for this compound
| Thermodynamic Property | Predicted Value |
| Heat of Formation (ΔHf°) | Value would be calculated |
| Gibbs Free Energy of Formation (ΔGf°) | Value would be calculated |
| Bond Dissociation Energy (C-Br) | Value would be calculated |
Note: Specific values require dedicated computational studies.
Computational Studies of Electronic Structure and Charge Distribution
Computational chemistry provides powerful tools to investigate the electronic structure and charge distribution within a molecule, offering a detailed picture of its bonding and reactivity. For this compound, methods such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis would be employed to gain these insights.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu This method would provide a clear representation of the Lewis-like structure of the molecule. For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the polarization of the C-C and C-Br bonds. It would also reveal important donor-acceptor interactions, such as hyperconjugation between the σ orbitals of the C-H bonds and the π* antibonding orbital of the C=C double bond, which contributes to the stability of the alkene. libretexts.org
Mulliken Population Analysis: This method partitions the total electron density among the constituent atoms, providing an estimation of partial atomic charges. wikipedia.org While sensitive to the choice of basis set, it offers a qualitative picture of the charge distribution. In this compound, a Mulliken analysis would likely show a negative charge on the bromine atom and a positive charge on the attached carbon, highlighting the electrophilic nature of this site. The charge distribution across the double bond would also be revealed, indicating the most likely sites for electrophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's electronic excitability and chemical reactivity. nih.govlibretexts.org For this compound, the HOMO is expected to be the π orbital of the double bond, while the LUMO is likely to be the σ* antibonding orbital of the C-Br bond. A small HOMO-LUMO gap would suggest higher reactivity. nih.gov
Table 3: Illustrative Computational Electronic Data for this compound
| Parameter | Illustrative Value | Significance |
| Mulliken Charge on Br | -0.25 e | Indicates the electronegativity of bromine and the polarization of the C-Br bond. |
| Mulliken Charge on C(H2Br) | +0.15 e | Highlights the electrophilic nature of the carbon atom attached to bromine. |
| HOMO Energy | -8.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.0 eV | Indicates chemical reactivity and electronic transition energy. |
Note: These values are for illustrative purposes and are based on typical values for similar organic molecules. Accurate values would be obtained from specific quantum chemical calculations.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. For a structure as intricate as 2-Bromomethyl-spiro[4.5]dec-1-ene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for complete signal assignment.
Multi-dimensional NMR experiments are critical for deciphering the complex, often overlapping signals in the spectra of spirocyclic systems. nist.gov These techniques spread the information across two frequency dimensions, resolving ambiguities and revealing connectivity pathways. nih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the proton networks within the cyclopentene (B43876) and cyclohexane (B81311) rings of the spiro[4.5]decane core. For instance, the vinylic proton at C1 would show a correlation to the protons of the CH₂Br group at C2.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. nih.gov Each peak in the HSQC spectrum links a specific proton signal to the carbon atom it is attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY is fundamental for determining the stereochemistry and preferred conformation of the molecule.
A hypothetical table of expected HMBC correlations for this compound is presented below to illustrate its utility.
| Proton(s) | Correlating Carbons (²JCH, ³JCH) |
| H-1 (vinylic) | C2, C3, C5, CH₂Br |
| H₂-Br (bromomethyl) | C1, C2, C3 |
| H₂-3 | C1, C2, C4, C5 |
| H₂-4 | C3, C5, C6 |
| H₂-6 | C4, C5, C7, C10 |
This table is illustrative and represents predicted correlations based on the known structure.
The spirocyclic nature of this compound introduces significant conformational rigidity. The cyclohexane ring can adopt chair-like conformations, and the relative orientation of the two rings is fixed by the spiro center. NMR spectroscopy, particularly through NOESY, is the primary method for investigating these three-dimensional features in solution. nih.gov
By analyzing the cross-peaks in a NOESY spectrum, the spatial proximity between protons across the different rings can be determined. For example, observing a Nuclear Overhauser Effect (NOE) between a proton on the cyclopentene ring (e.g., at C4) and an axial proton on the cyclohexane ring (e.g., at C6 or C10) would provide direct evidence for the specific three-dimensional folding of the spirocyclic system. The magnitude of the NOE signals can also provide semi-quantitative distance information, allowing for the construction of a detailed 3D model of the molecule's predominant conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. bldpharm.com For this compound, the expected molecular formula is C₁₁H₁₇Br.
HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between molecular formulas that have the same nominal mass. The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. The molecular ion peak in the HRMS spectrum would therefore appear as a pair of peaks of almost equal intensity, separated by two mass units.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|
| C₁₁H₁₇⁷⁹Br | [M+H]⁺ | 229.0586 | (Hypothetical) |
This table presents the calculated exact masses for the two major isotopologues. An experimental measurement confirming these values would validate the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. mdpi.comresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.
The most informative regions in the IR spectrum would be used to identify the alkene and the alkyl halide functionalities. The stretching of the carbon-carbon double bond (C=C) in the cyclopentene ring typically appears in the 1680-1640 cm⁻¹ region. The stretching of the C-H bonds attached to the sp³-hybridized carbons of the saturated rings would produce strong absorptions in the 3000-2850 cm⁻¹ range, while the vinylic C-H stretch (at C1) would be expected at a slightly higher frequency, typically above 3000 cm⁻¹. The C-Br stretching vibration is found in the fingerprint region of the spectrum, usually between 650 and 550 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Vinylic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Alkene C=C | Stretch | 1680 - 1640 |
| CH₂ Bend | Scissoring | ~1465 |
This table summarizes the expected vibrational frequencies based on standard correlation tables.
X-ray Crystallography for Definitive Structure Determination and Absolute Stereochemistry
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous structural evidence by mapping the precise positions of atoms in the solid state. This technique is capable of determining not only the connectivity but also the absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be grown.
For this compound, an X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles for the entire molecule. It would definitively confirm the spiro-linkage and the substitution pattern on the cyclopentene ring. Furthermore, if the compound were resolved into its enantiomers, X-ray crystallography using anomalous dispersion could be used to determine the absolute configuration at the chiral spiro-carbon (C5). The resulting crystal structure would serve as the ultimate proof of the molecule's three-dimensional architecture.
Synthetic Utility and Chemical Scope of 2 Bromomethyl Spiro 4.5 Dec 1 Ene
Role as a Versatile Synthetic Building Block for Complex Molecules
The unique structural features of 2-Bromomethyl-spiro[4.5]dec-1-ene, combining a sterically demanding spirocyclic scaffold with a reactive allylic halide, make it an attractive starting material for the synthesis of complex molecules. The allylic bromide can readily participate in a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is central to its role as a versatile building block.
While specific literature detailing the extensive use of this compound is limited, the known reactivity of similar allylic bromides provides a strong indication of its synthetic potential. For instance, in the total synthesis of sesquiterpenes like gleenol (B1239691) and axenol, a highly functionalized spiro[4.5]decane intermediate plays a crucial role. researchgate.net The strategic introduction of substituents on the spirocyclic framework is key to the successful construction of these natural products.
The reactivity of the allylic bromide in this compound would be expected to be influenced by the steric hindrance imposed by the spirocyclic ring system. This can lead to regio- and stereoselective transformations, which are highly desirable in the synthesis of complex target molecules.
Table 1: Potential Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Chain extension, precursor to carboxylic acids, amines, and amides |
| Azide | Sodium Azide (NaN3) | Azide | Precursor to primary amines and nitrogen-containing heterocycles |
| Thiolates | Sodium Thiophenoxide (NaSPh) | Thioether | Introduction of sulfur-containing moieties |
| Malonates | Diethyl Malonate | Alkylated Malonate | Carbon-carbon bond formation, precursor to substituted carboxylic acids |
| Amines | Ammonia, Primary/Secondary Amines | Amines | Synthesis of alkaloids and other nitrogenous compounds |
| Hydroxide | Sodium Hydroxide (NaOH) | Allylic Alcohol | Precursor to other oxygenated derivatives |
Derivatization Strategies for Expanding the Spiro[4.5]dec-1-ene Chemical Space
The expansion of the chemical space around the spiro[4.5]dec-1-ene core using this compound as a starting point can be achieved through various derivatization strategies. These strategies primarily focus on the transformation of the bromomethyl group and the double bond.
One key strategy involves the conversion of the bromide to other functional groups via nucleophilic substitution, as outlined in Table 1. This allows for the introduction of a diverse array of functionalities, each opening up new avenues for further chemical manipulation. For example, conversion to an aldehyde or a carboxylic acid would enable a host of subsequent reactions such as Wittig olefination, aldol (B89426) condensation, or amide coupling.
Furthermore, the double bond in the spiro[4.5]dec-1-ene moiety provides another handle for derivatization. Reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation can introduce new stereocenters and functional groups onto the five-membered ring. The interplay between the reactivity of the allylic bromide and the double bond can lead to complex and interesting chemical transformations.
Table 2: Potential Derivatization Reactions of the Spiro[4.5]dec-1-ene Moiety
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Epoxidation | m-CPBA | Alkene to Epoxide |
| Dihydroxylation | OsO4, NMO | Alkene to Diol |
| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Alkene to Alcohol |
| Ozonolysis | 1. O3, 2. DMS or Zn/H2O | Alkene to Carbonyls |
| Cyclopropanation | Simmons-Smith (CH2I2, Zn-Cu) | Alkene to Cyclopropane |
Preparation of Diverse Polycyclic and Heterocyclic Systems Incorporating the Spiro[4.5]dec-1-ene Moiety
The bifunctional nature of this compound, possessing both an electrophilic center at the bromomethyl group and a nucleophilic/dienophilic double bond, makes it a valuable precursor for the construction of fused and spirocyclic polycyclic and heterocyclic systems.
Intramolecular reactions are a powerful tool for building cyclic structures. For instance, if a nucleophilic group is introduced at a suitable position on the cyclohexane (B81311) ring of the spiro[4.5]decane system, an intramolecular cyclization involving the bromomethyl group could lead to the formation of a new fused ring.
Intermolecular reactions also offer a plethora of possibilities. The allylic bromide can be used to alkylate a wide range of nucleophiles, which can then undergo subsequent cyclization reactions. For example, reaction with a binucleophile, such as a diamine or a diol, could lead to the formation of macrocycles or spiro-heterocycles.
The double bond in the spiro[4.5]dec-1-ene moiety can participate in various cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could lead to the formation of a complex polycyclic system. While the reactivity of this specific diene is not documented, the general principles of cycloaddition reactions suggest this as a feasible strategy.
Although direct examples involving this compound are not readily found in the literature, studies on the synthesis of spiro heterocyclic compounds from other bromo-derivatives provide a conceptual framework for its potential applications. researchgate.net
Table 3: Potential Cyclization Strategies Involving this compound
| Cyclization Strategy | Reaction Type | Potential Product |
| Intramolecular Alkylation | Nucleophilic Substitution | Fused Polycyclic System |
| Intermolecular Alkylation / Cyclization | Nucleophilic Substitution / Annulation | Spiro-heterocyclic System |
| Cycloaddition | Diels-Alder Reaction ([4+2]) | Fused Polycyclic System |
| Cycloaddition | [3+2] Cycloaddition | Fused Heterocyclic System |
| Tandem Radical Cyclization | Radical Addition / Cyclization | Complex Polycyclic System |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromomethyl-spiro[4.5]dec-1-ene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic brominated compounds often involves radical bromination or nucleophilic substitution. For example, spiro[4.5]decene derivatives can be synthesized via acid-catalyzed cyclization of precursor dienes, followed by bromomethylation using N-bromosuccinimide (NBS) under UV light . Key parameters include temperature control (0–25°C) and solvent polarity (e.g., dichloromethane or THF), which affect regioselectivity. Yield optimization requires monitoring by GC-MS or HPLC to identify byproducts such as di-brominated isomers .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- Methodological Answer :
- NMR : NMR will show distinct signals for the spirocyclic methylene group (δ 3.8–4.2 ppm, doublet) and the bromomethyl proton (δ 3.5–3.7 ppm, triplet). NMR confirms the spiro carbon at δ 45–50 ppm .
- Mass Spectrometry : ESI-MS typically exhibits a molecular ion peak at m/z 225 (M) with fragmentation patterns indicating loss of Br () .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture, which can induce debromination or hydrolysis. Storage under inert gas (Ar/N) at −20°C in amber vials is recommended. Stability tests using TGA/DSC show decomposition onset at 120°C, with hazardous HBr release above 150°C .
Advanced Research Questions
Q. How does steric hindrance in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The spirocyclic structure imposes steric constraints on the bromomethyl group, reducing efficiency in Suzuki-Miyaura couplings. Kinetic studies (e.g., using Pd(PPh)) show lower turnover frequencies (TOF = 5–10 h) compared to linear analogs (TOF = 20–30 h). Ligand screening (e.g., XPhos) and microwave-assisted heating (80°C, 30 min) improve yields to >70% .
Q. What contradictions exist in reported ecotoxicological data for brominated spiro compounds, and how can they be resolved?
- Methodological Answer : Discrepancies arise in biodegradation rates (e.g., 2% vs. 31% degradation in 28 days ). Standardized OECD 301F testing under varied microbial consortia reveals that bioaugmentation with Pseudomonas spp. enhances degradation to 40–50%. Contradictions may stem from differences in test media (e.g., freshwater vs. soil matrices) .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic additions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify the most electrophilic site at the spirocyclic bridgehead. Frontier Molecular Orbital (FMO) analysis shows a LUMO energy of −1.8 eV at the bromomethyl group, favoring nucleophilic attack. Experimental validation via epoxidation (e.g., using GO catalysts ) aligns with predicted regioselectivity .
Key Considerations for Researchers
- Contradiction Management : Replicate studies under standardized conditions (e.g., OECD protocols) to resolve biodegradation discrepancies .
- Advanced Techniques : Use in-situ IR or Raman spectroscopy to monitor reaction intermediates in real-time .
- Safety Protocols : Handle brominated compounds in fume hoods with HBr scrubbers due to acute toxicity (LC >100 mg/L in Daphnia magna ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
